molecular formula C8H10BrNO2S B6305147 5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine CAS No. 1879026-16-0

5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine

Cat. No. B6305147
CAS RN: 1879026-16-0
M. Wt: 264.14 g/mol
InChI Key: MJCPDGMZKLZQGD-UHFFFAOYSA-N
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Description

5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine is a chemical compound with the molecular formula C8H10BrNO2S . It has a molecular weight of 264.14 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine is 1S/C8H10BrNO2S/c1-11-7-5(9)4-6(13-3)8(10-7)12-2/h4H,1-3H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Synthesis and Material Science Applications

  • Synthesis of Coenzyme Q Compounds : A study described the synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a key intermediate for preparing coenzyme Q compounds, showcasing its relevance in pharmaceutical chemistry and synthesis of biologically active compounds (Qiu et al., 2019).
  • Development of Ligands for Metal Complexation : Another research effort involved the synthesis of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl, underlining the compound's utility in creating complex ligands for metal complexation, important for catalysis and material science applications (Yu-yan, 2004).

Chemical Methodology and Reaction Mechanisms

  • Advanced Synthesis Techniques : The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the compound's role in developing sophisticated synthesis methodologies for complex molecules, contributing to advances in organic synthesis techniques (Hirokawa et al., 2000).
  • Investigation of Tautomerism and Bromination Reactions : Research on the tautomerism of hydroxypyridines and their bromination provides insights into the behavior of brominated pyridine derivatives under various conditions, which is crucial for understanding reaction mechanisms and designing new synthetic routes (Kolder & Hertog, 2010).

Crystallography and Structural Analysis

  • Crystal Structures and Analyses : A study on the crystal structures and Hirshfeld surface analyses of brominated isochromen-1-one derivatives, including a 5-bromo variant, highlights the importance of structural analysis in determining molecular conformations and interactions, which is vital for materials science and pharmaceutical design (Tiouabi et al., 2020).

Safety and Hazards

The safety information available indicates that 5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

3-bromo-2,6-dimethoxy-5-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-11-7-5(9)4-6(13-3)8(10-7)12-2/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCPDGMZKLZQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)SC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701244264
Record name Pyridine, 3-bromo-2,6-dimethoxy-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine

CAS RN

1879026-16-0
Record name Pyridine, 3-bromo-2,6-dimethoxy-5-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1879026-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-bromo-2,6-dimethoxy-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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